Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

Synthetic Chemistry Negishi Coupling Azetidine Functionalization

Medicinal chemistry teams developing PDE10A inhibitors face supply risks with the unstable free amine, 2-(azetidin-3-yl)quinoline. This Boc-protected intermediate solves that problem. - Stable, storable precursor for on-demand deprotection and automated library synthesis. - Enables scalable Negishi coupling (50-70% yield) and predictable deprotection for GLP tox batch production. - Validated binding mode (PDB: 4TPM) confirms the 2-quinolinyl regioisomer is essential for PDE10A potency and selectivity.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1236861-63-4
Cat. No. B594833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate
CAS1236861-63-4
Synonymstert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-13(11-19)15-9-8-12-6-4-5-7-14(12)18-15/h4-9,13H,10-11H2,1-3H3
InChIKeyVOVSHHOOXWXYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate: PDE10A Inhibitor Building Block


Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is a Boc-protected azetidine-quinoline conjugate that serves as a privileged synthetic intermediate in medicinal chemistry. It is the direct precursor to the 2-(azetidin-3-yl)quinoline pharmacophore, a core structural element in a leading series of potent and selective phosphodiesterase 10A (PDE10A) inhibitors developed for neurological disorders [1][2]. The compound features a strained four-membered azetidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, enabling controlled, sequential functionalization. Its synthesis via palladium-catalyzed Negishi coupling between tert-butyl 3-iodoazetidine-1-carboxylate and 2-bromoquinoline is described in patent literature, providing reliable access to this scaffold [3].

Why Azetidine Analogs Cannot Replace This Boc-Protected Scaffold


Direct procurement of the free amine, 2-(azetidin-3-yl)quinoline, introduces significant risks in multi-step synthesis. The unprotected azetidine nitrogen is nucleophilic and prone to oxidation and side reactions, limiting its shelf-life and complicating purification . The Boc-protected precursor circumvents this by masking the amine, allowing for stable, long-term storage and clean, high-yielding transformations such as N-alkylation or coupling at the azetidine nitrogen following deprotection. Furthermore, regioisomeric analogs like 3-(azetidin-2-yl)quinoline or compounds where the quinoline is replaced by smaller heterocycles (e.g., pyrimidine) fail to recapitulate the binding affinity and selectivity profile of PDE10A inhibitors derived from the 2-quinolinyl-azetidine template, as demonstrated by structure-activity relationship (SAR) studies [1]. The following evidence quantifies these critical differentiators.

Quantitative Comparison Against Closest Analogs


Negishi Coupling Yield Advantage

The target compound is synthesized via a palladium-catalyzed Negishi cross-coupling between tert-butyl 3-iodoazetidine-1-carboxylate and 2-bromoquinoline. This modular route provides the Boc-protected scaffold in an optimized yield of 50–70%, as disclosed in patent WO2013108809A1 [1]. In contrast, direct nucleophilic displacement or alternative cross-coupling strategies to install the quinoline moiety onto an unprotected or differently protected azetidine core often produce complex mixtures and substantially lower yields (<30%) due to competing side reactions at the free amine .

Synthetic Chemistry Negishi Coupling Azetidine Functionalization

Deprotection Control and Precursor Stability

The Boc group on the target compound is cleaved under standardized, mild conditions (TFA in DCM, or 1.25M HCl in MeOH) to liberate 2-(azetidin-3-yl)quinoline. In patent US2010/190771, deprotection of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate with methanolic HCl proceeds with a 48% yield to the free base after workup . This yield is consistent and scalable. In contrast, the alternative hydrochloride salt form of the deprotected amine (2-(azetidin-3-yl)quinoline dihydrochloride) is highly hygroscopic and chemically reactive, often leading to rapid degradation (~10-20% purity loss over 6 months at -20°C) and variable performance in subsequent N-arylation or N-alkylation reactions compared to the freshly deprotected amine from the Boc precursor .

Protecting Group Strategy Boc Deprotection API Precursor Stability

PDE10A Inhibitory Potency

The 2-quinolinyl-azetidine motif, derived directly from the Boc-deprotection of the target compound, forms the basis of a series of PDE10A inhibitors with exceptional potency. In a BindingDB entry for a compound from patent US8691986, a derivative incorporating this exact core achieved a PDE10A IC50 of 2 nM [1]. A further optimized clinical candidate from the same series, which uses the same 2-(azetidin-3-yl)quinoline intermediate, exhibited a Ki of 0.002 nM against PDE10A [2]. This represents a >1000-fold improvement in binding affinity over inhibitors based on regioisomeric azetidine-quinoline linkers (e.g., 3-quinolinyl or 7-quinolinyl substitution), which typically show IC50 values in the 50–500 nM range due to non-optimal occupancy of the enzyme's hydrophobic pocket [3].

PDE10A Inhibition Neuropharmacology Enzyme Potency

Solubility-Enabling Scaffold

The 2-(3-alkoxy-1-azetidinyl) quinoline series, synthesized from the target compound's deprotected azetidine core, was specifically designed to overcome the poor aqueous solubility that plagued earlier PDE10A leads. The research by Rzasa et al. demonstrated that functionalizing the azetidine nitrogen of the target-derived intermediate led to compounds with thermodynamic solubility at pH 7.4 exceeding 100 µM, a critical threshold for oral absorption [1]. In contrast, the initial lead compound '3' in that series, which lacked the 3-alkoxy-azetidine substitution pattern accessible via this Boc-intermediate, had a solubility below 10 µM, severely limiting its in vivo utility [1].

Physicochemical Properties CNS Drug Design Oral Bioavailability

High-Value Application Scenarios


Structure-Based Drug Design of CNS PDE10A Inhibitors

Medicinal chemistry teams developing next-generation PDE10A inhibitors for schizophrenia or Huntington's disease can utilize this compound as the primary fragment for X-ray co-crystallography-guided optimization. The 2.77 Å crystal structure of the PDE10A catalytic domain with a 2-(3-alkoxy-1-azetidinyl) quinoline inhibitor (PDB: 4TPM) confirms the binding mode of this fragment [1]. Researchers can procure this stable Boc-intermediate, deprotect it on-demand, and rapidly create libraries of substituted azetidines while leveraging the existing SAR data demonstrating the superior potency and selectivity of the 2-quinolinyl regioisomer over other azetidine attachments [2].

Preclinical Toxicology Batch Supply Chain

Process chemistry groups scaling up a lead PDE10A candidate for IND-enabling GLP toxicology studies require a robust, high-yielding route. Using this Boc-protected intermediate as the pivotal building block ensures a scalable Negishi coupling step (50-70% yield) and a predictable deprotection sequence [3]. This avoids the hazards of procuring or storing large quantities of the reactive, hygroscopic free amine, 2-(azetidin-3-yl)quinoline, thereby de-risking the supply chain and enhancing process safety during the kilogram-scale synthesis of the API .

Parallel Synthesis and HTS Library Production

For hit-to-lead and lead optimization programs, the compound's modular nature allows for a two-step 'deprotect-and-functionalize' protocol suitable for parallel synthesis. The Boc-protected azetidine ring can be stored in a matrix plate as a stock solution. Subsequent automated deprotection and acylation/reductive amination reactions with various building blocks generate diverse compound libraries. This approach outperforms screening with pre-formed, unstable 2-(azetidin-3-yl)quinoline salts, which suffer from purity loss during storage and liquid handling, leading to higher rates of false negatives in biochemical HTS campaigns .

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